4-(1,4-Oxazepane-4-carbonyl)aniline
Overview
Description
“4-(1,4-Oxazepane-4-carbonyl)aniline” is a chemical compound with the molecular formula C12H16N2O2 . It has a molecular weight of 220.27 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H16N2O2/c13-11-4-2-10(3-5-11)12(15)14-6-1-8-16-9-7-14/h2-5H,1,6-9,13H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.Scientific Research Applications
Heterocyclic Liquid Crystals Synthesis : Compounds derived from 1,3-oxazepane-4,7-dione cores, which are structurally related to 4-(1,4-Oxazepane-4-carbonyl)aniline, have been synthesized and studied for their mesomorphic behavior. These compounds, including derivatives of 1,3-oxazepine-4,7-dione and 1,3-oxazepine-1,5-dione cores, show high phase transition temperatures, and some exhibit nematic phase characteristics (Yeap, Mohammad, & Osman, 2010).
Carbonylative Coupling Research : Research on the carbonylative coupling of aniline derivatives, which are structurally similar to this compound, has been conducted. This study focused on the synthesis of acrylamide derivatives through catalyzed reactions under specific conditions (Ali, El-Ghanam, Fettouhi, & Tijani, 2000).
Synthesis of 1,4-Oxazepanes : A study has been conducted on the synthesis of some 1,4-oxazepanes fused with 1,6-anhydro-β-D-hexopyranoses. This research explored the preparation of these compounds from specific precursors and investigated their structural properties (Trtek, Černý, Trnka, Buděšínský, & Císařová, 2004).
Novel Route to 1,4-Oxazepane Derivatives : An overview of new developments in the synthesis of 1,4-oxazepane and 1,4-diazepane cores from N-propargylamines has been provided, highlighting the versatility of these compounds in organic synthesis (Vessally, Hosseinian, Edjlali, Bekhradnia, & Esrafili, 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
(4-aminophenyl)-(1,4-oxazepan-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-11-4-2-10(3-5-11)12(15)14-6-1-8-16-9-7-14/h2-5H,1,6-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEMDDSEBRMFEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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